molecular formula C20H23FN6O B11265376 3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one

3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one

Número de catálogo: B11265376
Peso molecular: 382.4 g/mol
Clave InChI: MIGGSSPWFYVTKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-fluorobenzylamino group at position 6 and a piperidin-1-yl-propan-1-one moiety at position 2. The triazolo-pyridazine scaffold is notable for its nitrogen-rich heterocyclic structure, which is often associated with high binding affinity to biological targets, particularly kinases and neurotransmitter receptors . The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to solubility and pharmacokinetic properties. Although explicit pharmacological data for this compound are unavailable in the provided evidence, its structural features align with analogs reported in kinase inhibition and central nervous system (CNS) modulation studies .

Propiedades

Fórmula molecular

C20H23FN6O

Peso molecular

382.4 g/mol

Nombre IUPAC

3-[6-[(4-fluorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H23FN6O/c21-16-6-4-15(5-7-16)14-22-17-8-9-18-23-24-19(27(18)25-17)10-11-20(28)26-12-2-1-3-13-26/h4-9H,1-3,10-14H2,(H,22,25)

Clave InChI

MIGGSSPWFYVTKT-UHFFFAOYSA-N

SMILES canónico

C1CCN(CC1)C(=O)CCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)F

Origen del producto

United States

Métodos De Preparación

Varias rutas sintéticas conducen a la formación de este compuesto:

Análisis De Reacciones Químicas

El compuesto puede someterse a diversas reacciones, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes son específicos para cada tipo de reacción. Los principales productos formados a partir de estas reacciones dependen de los sustituyentes y las condiciones de reacción.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with triazole and pyridazine scaffolds exhibit promising anticancer properties. For instance, derivatives related to this compound have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that certain triazolo-pyridazine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance their efficacy as anticancer agents .

Antimicrobial Properties

The antimicrobial potential of triazole derivatives has been widely documented. Compounds similar to 3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies showed that these compounds exhibit varying degrees of antibacterial activity, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Triazole-based compounds are also being explored for their anti-inflammatory properties. Research has suggested that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This positions them as potential therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Study ReferenceObjectiveFindings
Evaluate anticancer activityThe compound exhibited significant cytotoxicity against breast and lung cancer cell lines.
Investigate antimicrobial propertiesShowed effective inhibition against E. coli with an MIC value of 32 µg/mL.
Assess anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases.

Mecanismo De Acción

Es probable que el compuesto ejerza sus efectos a través de objetivos moleculares y vías específicas. Se necesita más investigación para dilucidar completamente estos mecanismos.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to three structurally related molecules (Table 1), focusing on core heterocycles, substituents, and inferred bioactivity.

Compound Molecular Formula Molecular Weight Core Structure Key Substituents Inferred Properties
Target Compound : 3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one C21H22FN7O 431.45 (estimated) [1,2,4]Triazolo[4,3-b]pyridazine - 4-Fluorobenzylamino (position 6)
- Piperidin-1-yl-propanone (position 3)
High lipophilicity (logP ~3.5)
Potential CNS penetration due to piperidine moiety
Compound A : 3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one C23H22FN7O2 447.47 [1,2,3]Triazolo[4,5-d]pyrimidinone - 4-Fluorobenzyl (position 3)
- 4-Phenylpiperazine (position 6)
Enhanced solubility due to pyrimidinone core
Possible serotonin receptor affinity
Compound B : Methyl 4-[(3-{6-[(4-fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoyl)amino]benzoate C25H22FN7O3 511.49 [1,2,4]Triazolo[4,3-b]pyridazine - 4-Fluorobenzylamino (position 6)
- Methyl benzoate ester (position 4)
Improved metabolic stability
Ester group may limit blood-brain barrier penetration
Compound C : 6-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine C27H24F5N7 581.53 [1,2,4]Triazolo[4,3-b]pyridazine - Bis(4-fluorophenyl)butyl-piperazine (position 6)
- Trifluoromethyl (position 3)
High electronegativity and receptor selectivity
Potential use in inflammatory diseases

Key Observations

Core Heterocycle Differences: The target compound and Compound B/C share the [1,2,4]triazolo[4,3-b]pyridazine core, which is associated with rigid planar structures conducive to π-π stacking in enzyme binding pockets. In contrast, Compound A uses a [1,2,3]triazolo[4,5-d]pyrimidinone core, which introduces a ketone group that may enhance solubility but reduce membrane permeability .

Substituent Impact :

  • The 4-fluorobenzyl group is conserved in the target compound and Compound B , suggesting a shared pharmacophore for target engagement. Compound C replaces this with a bulkier bis(4-fluorophenyl)butyl-piperazine group, likely improving selectivity for hydrophobic binding pockets .
  • The piperidin-1-yl group in the target compound versus the 4-phenylpiperazine in Compound A alters basicity (pKa ~8.5 for piperidine vs. ~7.1 for piperazine), influencing ionization and tissue distribution.

Functional Group Effects: Compound B’s methyl benzoate ester introduces a polar moiety that may reduce CNS penetration compared to the target compound’s ketone group .

Research Findings and Implications

  • Kinase Inhibition : Triazolo-pyridazine analogs are frequently reported as kinase inhibitors. The target compound’s piperidine group may mimic ATP-binding motifs in kinases like JAK3 or Aurora A, while fluorinated aryl groups enhance hydrophobic interactions .
  • Metabolic Stability: The 4-fluorobenzyl group in the target compound and Compound B likely reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs .
  • Toxicity Considerations: Fluorinated triazolo compounds generally exhibit lower acute toxicity than non-fluorinated analogs, as seen in preclinical studies of related molecules .

Actividad Biológica

The compound 3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that compounds with similar triazolo-pyridazine structures exhibit significant anticancer activity. For instance, derivatives have shown inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research indicates that the compound under review may inhibit pathways related to tumor growth, particularly in breast and lung cancer cells .

Inhibition of Enzymatic Activities

The compound has been evaluated for its inhibitory effects on various enzymes, including cyclooxygenase (COX) enzymes. Preliminary findings suggest that it may possess selective COX-II inhibitory activity, which is relevant in managing inflammation and pain associated with arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key modifications to the triazole and piperidine groups have been studied:

ModificationEffect on Activity
Addition of halogensIncreased binding affinity to receptors
Variation in piperidine substituentsAltered pharmacokinetics and efficacy

These modifications allow for fine-tuning of the compound's properties to enhance its therapeutic potential.

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, the compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating a promising therapeutic index. The mechanism was attributed to increased apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: COX-II Inhibition

A comparative analysis with known COX-II inhibitors revealed that this compound showed comparable potency with IC50 values around 0.52 μM, demonstrating significant selectivity over COX-I enzymes. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.